molecular formula C18H19FN2O4S B2875777 (5-Cyclopropylisoxazol-3-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone CAS No. 1797687-14-9

(5-Cyclopropylisoxazol-3-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone

Cat. No.: B2875777
CAS No.: 1797687-14-9
M. Wt: 378.42
InChI Key: DERLVRQMYAXDFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Cyclopropylisoxazol-3-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is a complex organic compound that features a cyclopropylisoxazole ring, a fluorophenylsulfonyl group, and a piperidinylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropylisoxazol-3-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (5-Cyclopropylisoxazol-3-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme binding sites and receptor interactions .

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism of action of (5-Cyclopropylisoxazol-3-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylisoxazole ring and the fluorophenylsulfonyl group are key structural features that enable the compound to bind to these targets with high affinity. This binding can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (5-Methylisoxazol-3-yl)(4-((4-chlorophenyl)sulfonyl)piperidin-1-yl)methanone
  • (5-Phenylisoxazol-3-yl)(4-((4-bromophenyl)sulfonyl)piperidin-1-yl)methanone
  • (5-Ethylisoxazol-3-yl)(4-((4-iodophenyl)sulfonyl)piperidin-1-yl)methanone

Uniqueness

The uniqueness of (5-Cyclopropylisoxazol-3-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone lies in its combination of a cyclopropylisoxazole ring and a fluorophenylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c19-13-3-5-14(6-4-13)26(23,24)15-7-9-21(10-8-15)18(22)16-11-17(25-20-16)12-1-2-12/h3-6,11-12,15H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERLVRQMYAXDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CCC(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.